(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral compound with the molecular formula C₅H₁₂Cl₂N₂O₂ and a molecular weight of 203.07 g/mol. This compound is characterized by its two hydrochloride groups, which enhance its solubility in aqueous solutions. The melting point is approximately 280 °C (decomposes) . It is primarily used in pharmaceutical applications due to its structural similarity to amino acids and its potential role as a building block in drug synthesis.
(S)-Piperazine-2-carboxylic acid dihydrochloride can undergo various chemical transformations:
(S)-Piperazine-2-carboxylic acid dihydrochloride exhibits various biological activities:
Several methods for synthesizing (S)-piperazine-2-carboxylic acid dihydrochloride have been reported:
(S)-Piperazine-2-carboxylic acid dihydrochloride finds applications in various fields:
Interaction studies involving (S)-piperazine-2-carboxylic acid dihydrochloride focus on its binding affinities with various biological targets:
Several compounds share structural similarities with (S)-piperazine-2-carboxylic acid dihydrochloride, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Piperazine-1-carboxylic acid | Contains piperazine | Lacks chirality; used mainly as a building block |
2-Piperidinecarboxylic acid | Contains piperidine | Different nitrogen ring structure |
1-(4-Methylpiperazin-1-yl)ethanone | Contains piperazine | Exhibits different biological activities |
(S)-Piperazine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration, which may impart distinct biological activities not observed in its non-chiral counterparts or other similar compounds. Its dual hydrochloride form also enhances solubility and stability compared to other derivatives.
Irritant